N-Bromosaccharin
Overview
Description
Synthesis Analysis
N-Bromosaccharin is synthesized and utilized in reactions with electron-rich aromatic compounds, such as anisole, acetanilide, and N,N-dimethylaniline, to produce halogenated derivatives. The reaction specificity of N-bromosaccharin, leading to para-substituted products, distinguishes it from N-chlorosaccharin, which results in ortho and para mixtures, with the para isomer being predominant (de Souza, Silva, & Mattos, 2003). Additionally, its reactivity with electron-deficient alkenes such as α,β-unsaturated ketones, acids, esters, and nitriles in aqueous organic solvents yields corresponding halohydrins with good yields, showcasing its versatility in organic synthesis (Urankar, Rutar, Modec, & Dolenc, 2005).
Molecular Structure Analysis
N-Bromosaccharin's effectiveness as a reagent can be attributed to its molecular structure, which facilitates the formation of halogenated compounds through specific reactivity patterns. The molecular interactions and structural characteristics underpin its selective reactivity towards different substrates, enabling targeted synthesis processes.
Chemical Reactions and Properties
Chemical reactions involving N-bromosaccharin demonstrate its ability to act as an effective, selective, and mild oxidizing agent, particularly in the conversion of various oximes into aldehydes and ketones. This selective oxidation capability highlights its utility in organic synthesis, providing a straightforward approach to regenerate carbonyl compounds from oximes with good yield (Khazaei, Manesh, & Rostami, 2004).
Physical Properties Analysis
The physical properties of N-bromosaccharin, such as its stability, solubility, and reactivity profile, play a crucial role in its application as a reagent in organic synthesis. These properties determine its suitability for various reactions and influence the reaction conditions required for optimal performance.
Chemical Properties Analysis
The chemical properties of N-bromosaccharin, including its reactivity with different functional groups, selectivity in reactions, and the types of products it can form, make it a valuable tool in synthetic chemistry. Its ability to facilitate a range of chemical transformations, from halogenation to oxidation, underscores its versatility and utility in the field.
Scientific Research Applications
Catalyst in Organic Transformations
- Scientific Field : Organic Chemistry
- Application Summary : N-Bromosaccharin and its derivatives have been used as catalysts for a wide variety of organic transformations . This represents a greener and superior catalytic approach for reactions .
- Results or Outcomes : The use of N-Bromosaccharin and its derivatives as catalysts has been shown to lower energy requirements, achieve reactions faster, increase selectivity, and decrease the use of processing and separation agents .
Oxidative Regeneration of Carbonyl Compounds from Oximes
- Scientific Field : Organic Chemistry
- Application Summary : N-Bromosaccharin has been used as a selective and efficient oxidative reagent for the regeneration of carbonyl compounds from oximes .
- Methods of Application : The specific methods of application can vary, but the general approach involves using N-Bromosaccharin as an oxidative reagent in the reaction .
- Results or Outcomes : The use of N-Bromosaccharin in this context has been shown to effectively regenerate carbonyl compounds from oximes, converting them into aldehydes and ketones with high yield .
Oxidation of Thiols to Disulfides
- Scientific Field : Organic Chemistry
- Application Summary : N-Bromosaccharin has been used for the chemoselective oxidation of thiols to their corresponding disulfides .
- Methods of Application : The oxidation is carried out in dichloromethane under microwave irradiation conditions .
- Results or Outcomes : The use of N-Bromosaccharin in this context has been shown to oxidize thiols to give disulfides in a very short time and with high yields .
Bromination of Anilines and Phenols
- Scientific Field : Organic Chemistry
- Application Summary : N-Bromosaccharin has been used as a heterogeneous recyclable catalyst for the bromination of anilines and phenols .
- Methods of Application : The bromination is carried out with tungstophosphoric acid (H3PW12O40) .
- Results or Outcomes : This procedure has been found to be effective due to its environmental compatibility, greater selectivity, reusability, non-toxicity, and ease of isolation .
Biginelli Reaction
- Scientific Field : Organic Chemistry
- Application Summary : N-Bromosaccharin and its derivatives have been used as catalysts in the Biginelli reaction . This reaction is a multi-component reaction that leads to the formation of dihydropyrimidinones .
- Methods of Application : The specific methods of application can vary, but the general approach involves using N-Bromosaccharin or its derivatives as a catalyst in the reaction .
- Results or Outcomes : The use of N-Bromosaccharin in this context has been shown to effectively catalyze the Biginelli reaction, leading to the formation of dihydropyrimidinones with high yield .
Paal–Knorr Pyrrole Synthesis
- Scientific Field : Organic Chemistry
- Application Summary : N-Bromosaccharin and its derivatives have been used as catalysts in the Paal–Knorr pyrrole synthesis . This reaction is a method for synthesizing pyrroles .
- Methods of Application : The specific methods of application can vary, but the general approach involves using N-Bromosaccharin or its derivatives as a catalyst in the reaction .
- Results or Outcomes : The use of N-Bromosaccharin in this context has been shown to effectively catalyze the Paal–Knorr pyrrole synthesis, leading to the formation of pyrroles with high yield .
Safety And Hazards
Future Directions
The application of saccharin and its derivatives, including N-Bromosaccharin, represents a greener and superior catalytic approach for reactions . They have been demonstrated as catalysts for a wide variety of organic transformations . The future directions could involve exploring more applications of N-Bromosaccharin in different chemical reactions and its potential in green chemistry.
properties
IUPAC Name |
2-bromo-1,1-dioxo-1,2-benzothiazol-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO3S/c8-9-7(10)5-3-1-2-4-6(5)13(9,11)12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRADPXNAURXMSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10189350 | |
Record name | N-Bromosaccharin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10189350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Bromosaccharin | |
CAS RN |
35812-01-2 | |
Record name | N-Bromosaccharin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35812-01-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Bromosaccharin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035812012 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Bromosaccharin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10189350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-1,2-benzisothiazol-3(2H)-one 1,1-dioxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.929 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.